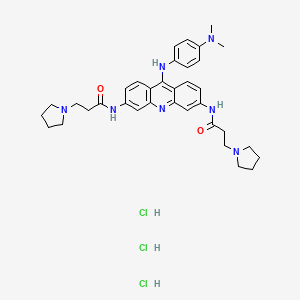

BRACO 19 trihydrochloride

説明

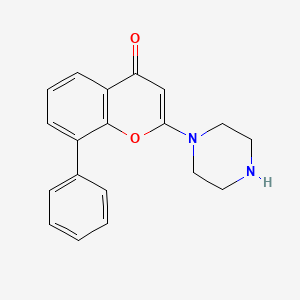

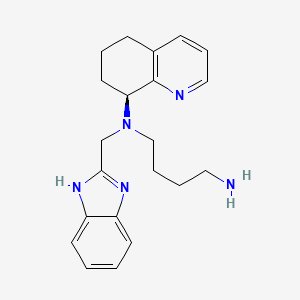

BRACO 19 trihydrochloride is a potent telomerase/telomere inhibitor . It prevents the capping and catalytic action of telomerase . BRACO 19 acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3V telomeric DNA overhang and can produce rapid senescence or selective cell death .

Molecular Structure Analysis

BRACO 19 trihydrochloride acts as a G-quadruplex (GQ) binding ligand . It stabilizes G-quadruplexes formation at the 3V telomeric DNA overhang .Physical And Chemical Properties Analysis

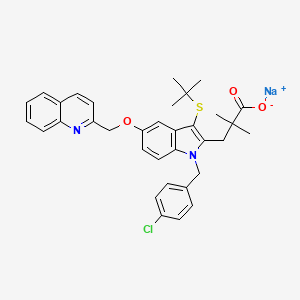

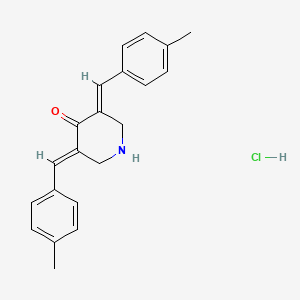

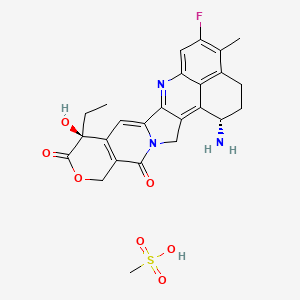

The molecular formula of BRACO 19 trihydrochloride is C35H46Cl3N7O2 . Its average mass is 703.144 Da and its monoisotopic mass is 701.277832 Da .Relevant Papers

科学的研究の応用

Telomerase Inhibition

BRACO 19 trihydrochloride is known to inhibit the expression of human telomerase reverse transcriptase (hTERT). This inhibition leads to cellular senescence and can halt the growth of uterine cancer cells in vitro. It has an IC50 value of 115 nM, indicating its potency as a telomerase inhibitor .

Anticancer Activity

In vivo studies have shown that BRACO 19 can inhibit the growth of uterine tumor xenografts in mice. This suggests its potential as a therapeutic agent in cancer treatment, particularly for uterine cancer .

G-Quadruplex Stabilization

BRACO 19 acts as a G-quadruplex (GQ) binding ligand, stabilizing G-quadruplexes formation at the 3’ telomeric DNA overhang. This can lead to rapid senescence or selective cell death, which is significant for cancer research .

Antiviral Properties

It has been identified as a HAdV virus replication inhibitor, which opens up possibilities for its use in antiviral therapies .

Tumor Growth Inhibition

BRACO 19 has been shown to be highly active against early-stage tumors in xenograft models, producing significant growth inhibition and partial regressions when administered chronically .

Biopharmaceutical Characterization

Studies have been conducted to understand the binding properties of BRACO 19 with human serum albumin, which is crucial for its pharmacokinetic profile and therapeutic efficacy .

作用機序

Target of Action

The primary target of BRACO 19 trihydrochloride is telomerase , an enzyme complex that plays a crucial role in maintaining the integrity of human telomeric DNA . It also targets telomeres , the protective ends of chromosomes .

Mode of Action

BRACO 19 trihydrochloride acts as a G-quadruplex (GQ) binding ligand . It stabilizes the formation of G-quadruplexes at the 3’ overhang of telomeric DNA . This action prevents telomerase from capping and catalyzing the synthesis of telomeric DNA .

Biochemical Pathways

The stabilization of G-quadruplexes by BRACO 19 trihydrochloride leads to the inhibition of telomerase function . This results in the progressive attrition of telomere length, a phenomenon observed in most normal somatic cells . The compound’s action on telomerase and telomeres interferes with the normal functioning of these structures, leading to DNA damage and cell-cycle arrest .

Result of Action

The action of BRACO 19 trihydrochloride leads to a decrease in the expression of human telomerase reverse transcriptase (hTERT), a key component of the telomerase complex . This decrease is observed both in vitro and in vivo . The compound’s action can induce cellular senescence and complete cessation of growth . In vivo, BRACO 19 trihydrochloride has been shown to be highly active against early-stage tumors .

特性

IUPAC Name |

N-[9-[4-(dimethylamino)anilino]-6-(3-pyrrolidin-1-ylpropanoylamino)acridin-3-yl]-3-pyrrolidin-1-ylpropanamide;trihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H43N7O2.3ClH/c1-40(2)28-11-7-25(8-12-28)38-35-29-13-9-26(36-33(43)15-21-41-17-3-4-18-41)23-31(29)39-32-24-27(10-14-30(32)35)37-34(44)16-22-42-19-5-6-20-42;;;/h7-14,23-24H,3-6,15-22H2,1-2H3,(H,36,43)(H,37,44)(H,38,39);3*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJAPNWJRLLDPAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=C2C=CC(=C4)NC(=O)CCN5CCCC5)NC(=O)CCN6CCCC6.Cl.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H46Cl3N7O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

703.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

BRACO 19 trihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。